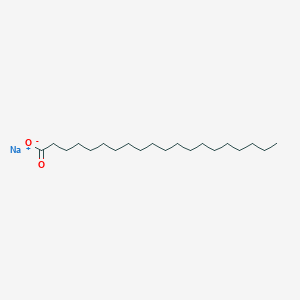

Sodium arachidate

Vue d'ensemble

Description

L'acide arachidique est un constituant mineur de diverses huiles et graisses naturelles, notamment l'huile d'arachide, l'huile de maïs et le beurre de cacao . La forme sel de sodium est souvent utilisée dans la recherche scientifique et les applications industrielles en raison de ses propriétés uniques.

Applications De Recherche Scientifique

L'acide arachidique (sel de sodium) a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme étalon en chimie analytique pour l'étalonnage des instruments et dans l'étude du métabolisme des acides gras.

Biologie : Étudié pour son rôle dans la structure et la fonction des membranes cellulaires.

Médecine : Étudié pour ses effets potentiels sur le métabolisme lipidique et la santé cardiovasculaire.

Industrie : Utilisé dans la production de détergents, de lubrifiants et de matériaux photographiques

5. Mécanisme d'action

Le mécanisme d'action de l'acide arachidique (sel de sodium) implique son incorporation dans les membranes cellulaires, où il influence la fluidité et la fonction de la membrane. Il peut également subir des transformations enzymatiques pour produire des molécules bioactives qui participent à divers processus cellulaires. Les cibles moléculaires comprennent les enzymes impliquées dans le métabolisme lipidique et les voies de signalisation qui régulent la croissance et la différenciation cellulaires .

Composés similaires :

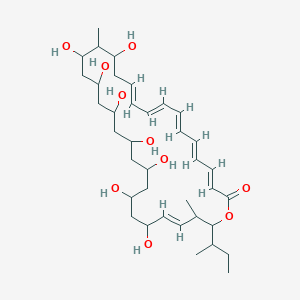

Acide arachidonique : Un acide gras polyinsaturé avec quatre doubles liaisons cis, impliqué dans la biosynthèse des prostaglandines et des leucotriènes.

Acide stéarique : Un acide gras saturé à chaîne en C18, communément trouvé dans les graisses animales et utilisé dans la production de savons et de cosmétiques.

Acide palmitique : Un acide gras saturé à chaîne en C16, largement présent dans les graisses animales et végétales.

Unicité : L'acide arachidique (sel de sodium) est unique en raison de sa chaîne carbonée plus longue par rapport aux acides stéarique et palmitique, ce qui lui confère des propriétés physiques et chimiques distinctes. Son rôle dans les applications industrielles, en particulier dans la production de détergents et de lubrifiants, le distingue des autres acides gras .

Mécanisme D'action

Target of Action

Sodium arachidate, a sodium salt of arachidonic acid, primarily targets various enzymes and receptors in the body. Arachidonic acid is known to interact with several targets including Peroxisome proliferator-activated receptor alpha , Bile acid receptor , Retinoic acid receptor RXR-alpha , Prostaglandin G/H synthase 1 , and 14 kDa fatty acid-binding protein . These targets play crucial roles in physiological homeostasis, such as repair and growth of cells .

Mode of Action

This compound, as a surfactant, reduces the surface tension of a liquid, allowing two immiscible substances, such as oil and water, to mix . It also acts as an emulsifier, enabling the formation of stable emulsions of oil and water . In the context of biochemical interactions, this compound may influence the activity of its target enzymes and receptors, leading to various downstream effects.

Biochemical Pathways

Arachidonic acid, from which this compound is derived, is involved in the biosynthesis of eicosanoids, which includes prostaglandins, thromboxanes, and leukotrienes . These eicosanoids are potent signaling molecules that have numerous roles in physiology . Arachidonic acid is released from phospholipids by phospholipase A2 and phospholipase C, which then becomes the precursor of proinflammatory bioactive mediators through three metabolic pathways .

Pharmacokinetics

It is known that arachidonic acid, the parent compound of this compound, is found in animal and human fat as well as in the liver, brain, and glandular organs . It is formed by the synthesis from dietary linoleic acid .

Result of Action

The action of this compound can lead to various molecular and cellular effects, primarily through its role as a surfactant and emulsifier in cosmetic products . It helps in the formation of finely dispersed mixtures of oil and water, controls the pH of cosmetic products, and supports emulsion formation and product stability .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy as a surfactant and emulsifier can be affected by factors such as pH and temperature . Furthermore, its role in the biosynthesis of eicosanoids suggests that dietary factors, particularly the intake of linoleic acid, can influence its action .

Analyse Biochimique

Biochemical Properties

Sodium Arachidate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it inhibits rabbit neutrophil aggregation induced by N-formyl-methionyl-leucyl-phenylalanine when used at a concentration of 5 μM .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Its presence can modulate the activity of certain enzymes and proteins, thereby altering the biochemical reactions within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions allow this compound to influence various cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, certain threshold effects may be observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : L'acide arachidique (sel de sodium) peut être synthétisé par neutralisation de l'acide arachidique avec de l'hydroxyde de sodium. La réaction implique généralement la dissolution de l'acide arachidique dans un solvant organique tel que l'éthanol, suivie de l'ajout d'une solution aqueuse d'hydroxyde de sodium. Le mélange est ensuite agité et chauffé pour faciliter la réaction, ce qui entraîne la formation d'arachidate de sodium .

Méthodes de production industrielle : La production industrielle de l'acide arachidique (sel de sodium) suit des principes similaires mais à plus grande échelle. Le processus implique l'extraction de l'acide arachidique à partir de sources naturelles, suivie de sa conversion en forme de sel de sodium par neutralisation. Le produit est ensuite purifié et séché pour obtenir une forme stable et utilisable .

Analyse Des Réactions Chimiques

Types de réactions : L'acide arachidique (sel de sodium) subit diverses réactions chimiques, notamment :

Oxydation : L'acide arachidique peut être oxydé pour former des hydroperoxydes et d'autres produits d'oxydation.

Réduction : La réduction de l'acide arachidique donne l'alcool arachidylique.

Substitution : La forme sel de sodium peut participer à des réactions de substitution, où l'ion sodium est remplacé par d'autres cations.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium peuvent être utilisés.

Substitution : Divers sels métalliques peuvent être utilisés pour remplacer l'ion sodium.

Principaux produits :

Oxydation : Hydroperoxydes et autres dérivés oxydés.

Réduction : Alcool arachidylique.

Substitution : Arachidates métalliques, en fonction du cation substituant.

Propriétés

| { "Design of the Synthesis Pathway": "Sodium arachidate can be synthesized through saponification of arachidic acid with sodium hydroxide.", "Starting Materials": [ "Arachidic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve arachidic acid in water", "Add sodium hydroxide to the solution", "Heat the mixture to 60-70°C and stir for 2-3 hours", "Cool the mixture and acidify with hydrochloric acid to pH 2-3", "Extract the mixture with ether", "Dry the ether layer with anhydrous sodium sulfate", "Evaporate the ether to obtain sodium arachidate" ] } | |

| 13257-34-6 | |

Formule moléculaire |

C20H40NaO2 |

Poids moléculaire |

335.5 g/mol |

Nom IUPAC |

sodium;icosanoate |

InChI |

InChI=1S/C20H40O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2-19H2,1H3,(H,21,22); |

Clé InChI |

HULWFAFFKKXRNI-UHFFFAOYSA-N |

SMILES isomérique |

CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Na+] |

SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Na+] |

SMILES canonique |

CCCCCCCCCCCCCCCCCCCC(=O)O.[Na] |

Apparence |

Assay:≥95%A crystalline solid |

| 13257-34-6 | |

Numéros CAS associés |

506-30-9 (Parent) |

Synonymes |

Arachidate; Eicosanoate; Icosanoic Acid |

Origine du produit |

United States |

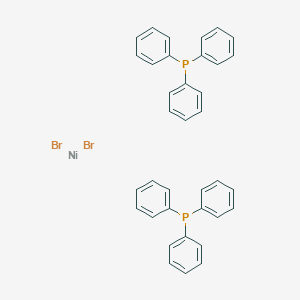

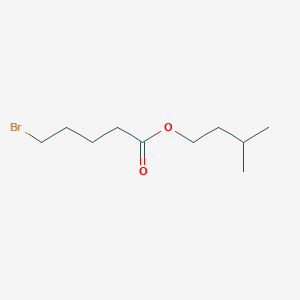

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the composition of commercially available Sodium oleate?

A1: Gas chromatography-mass spectrometry (GC-MS) analysis reveals that commercially available Sodium oleate is not solely composed of Sodium oleate. It contains a mixture of other fatty acid sodium salts. [] The major constituents identified include:

Q2: Can Sodium arachidate be found in pharmaceutical formulations?

A2: While not explicitly mentioned, this compound is a component of Sodium oleate, which is utilized as a pharmaceutical excipient for injectable medications. [] This suggests that this compound, as a constituent of Sodium oleate, could be present in such formulations.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,4E,5'R,6R,6'R,7S,8R,10S,11R,12R,14R,15R,16S,18E,20E,22S,25R,27S,28R,29S)-22-Ethyl-7,11,15-trihydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B76844.png)